molecular formula C22H19N5O2S B2964527 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 2320682-81-1

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2964527
CAS No.: 2320682-81-1
M. Wt: 417.49
InChI Key: ZQMLOMIYCHGEDX-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that features multiple heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Related compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their effects by blocking γ-aminobutyric acid receptors . This leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic effects.

Biochemical Pathways

It can be inferred from related compounds that the γ-aminobutyric acid (gaba) neurotransmission pathway might be affected . Blocking the GABA receptors can lead to an increase in inhibitory signals in the central nervous system.

Result of Action

Based on the potential interaction with γ-aminobutyric acid receptors, it can be inferred that this compound might have sedative and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating in a polar solvent such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and exhibit similar biological activities.

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds contain the thiazolo[3,2-a]pyrimidine structure and are known for their diverse pharmacological properties.

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is unique due to the combination of its multiple heterocyclic structures

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-14-10-21(29)27-15(13-30-22(27)23-14)11-20(28)25-17-7-3-2-6-16(17)18-12-26-9-5-4-8-19(26)24-18/h2-10,12,15H,11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLOMIYCHGEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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